

Application Note: Structural Elucidation of Imidazole-5-propionic Acid using ^1H -NMR Spectroscopy

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Compound of Interest

Compound Name: *Imidazole-5-propionic acid*

Cat. No.: B556039

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazole-5-propionic acid, a metabolite of histidine, is a molecule of interest in various biological studies.^{[1][2][3]} Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol for the determination of the chemical structure of **Imidazole-5-propionic acid** using one-dimensional proton (^1H) NMR spectroscopy.

Predicted ^1H -NMR Spectral Data

The chemical structure of **Imidazole-5-propionic acid** consists of an imidazole ring and a propionic acid side chain. The expected ^1H -NMR spectrum will show distinct signals corresponding to the protons on the imidazole ring (H-2 and H-4) and the methylene protons of the propionic acid chain ($-\text{CH}_2-\text{CH}_2-\text{COOH}$). The chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the imidazole ring and the carboxylic acid group.

The following table summarizes the predicted ^1H -NMR data for **Imidazole-5-propionic acid** in a common deuterated solvent like Deuterium Oxide (D_2O). Chemical shifts are referenced to

an internal standard, such as 3-(trimethylsilyl)-2,2,3,3-tetradeuteriopropionic acid, sodium salt (TSP), at δ 0.00 ppm.[4]

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2 (Imidazole)	~ 8.0 - 8.2	Singlet (s)	-	1H
H-4 (Imidazole)	~ 7.2 - 7.4	Singlet (s)	-	1H
α -CH ₂	~ 2.8 - 3.0	Triplet (t)	~ 7-8	2H
β -CH ₂	~ 2.6 - 2.8	Triplet (t)	~ 7-8	2H
COOH	Not typically observed in D ₂ O due to H-D exchange	-	-	-
NH (Imidazole)	Not typically observed in D ₂ O due to H-D exchange	-	-	-

Note: Chemical shifts can be affected by solvent, pH, and concentration.[5] The protons on the nitrogen atoms of the imidazole ring and the carboxylic acid group are exchangeable and therefore often not observed in protic deuterated solvents like D₂O.

Experimental Protocol

This section details the procedure for acquiring a ¹H-NMR spectrum of **Imidazole-5-propionic acid**.

Materials:

- **Imidazole-5-propionic acid** sample (5-25 mg)[6]
- Deuterium Oxide (D₂O, 99.9 atom % D)

- Internal Standard (e.g., TSP)
- NMR tube (5 mm)
- Vial
- Pipette
- Vortex mixer (optional)

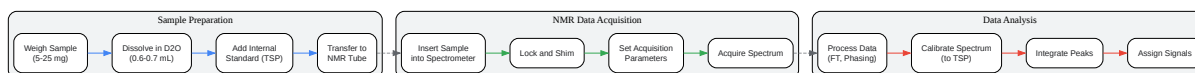
Procedure:

- Sample Preparation:
 - Accurately weigh 5-25 mg of **Imidazole-5-propionic acid** into a clean, dry vial.[\[6\]](#)[\[7\]](#)
 - Add approximately 0.6-0.7 mL of D2O to the vial.[\[6\]](#)
 - Add a small, known amount of the internal standard (TSP) to the vial.
 - Gently vortex or swirl the vial to ensure the sample is completely dissolved.[\[7\]](#)
- Sample Transfer:
 - Using a pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube.
 - Ensure the liquid height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).
- NMR Spectrometer Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the D2O.
 - Shim the magnetic field to obtain a homogeneous field, which is crucial for high-resolution spectra.
 - Set the appropriate acquisition parameters, including:

- Number of scans (e.g., 16-64)
- Spectral width (e.g., -2 to 12 ppm)
- Acquisition time (e.g., 2-4 seconds)
- Relaxation delay (e.g., 1-5 seconds)
- Acquire the ^1H -NMR spectrum.
- Data Processing and Analysis:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale by setting the internal standard peak (TSP) to 0.00 ppm.
 - Integrate the signals to determine the relative number of protons for each resonance.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the **Imidazole-5-propionic acid** molecule.

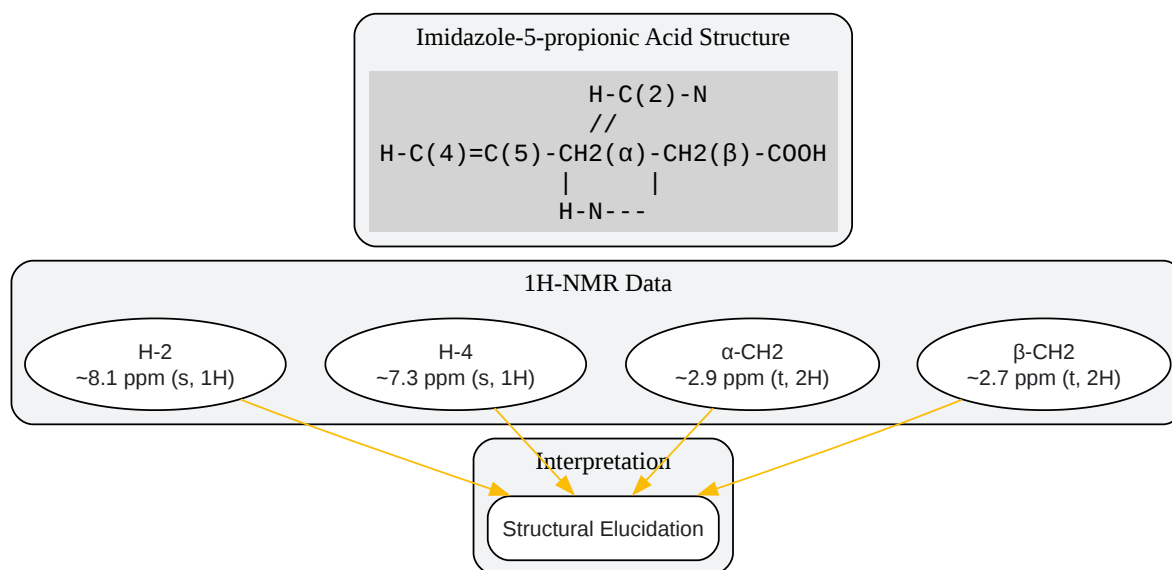
Visualizations

The following diagrams illustrate the experimental workflow for the structural elucidation of **Imidazole-5-propionic acid**.



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Caption: Experimental workflow for ^1H -NMR analysis of **Imidazole-5-propionic acid**.



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Caption: Logical relationship for structural elucidation via ^1H -NMR.

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